![molecular formula C15H18FN3O3 B2518325 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-fluoro-4-methoxybenzamide CAS No. 2034566-71-5](/img/structure/B2518325.png)
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-fluoro-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole rings are found in various important classes of compounds, such as certain dyes and pesticides .
Molecular Structure Analysis
The compound contains a pyrazole ring attached to an ethoxyethyl group and a benzamide group. The presence of these groups can significantly influence the compound’s chemical properties and reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions, including nucleophilic substitutions, eliminations, and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the pyrazole ring could make the compound more polar, influencing its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Cancer Research
This compound is also known as BLU-667 or Pralsetinib . It is a highly efficient and selective inhibitor of RET (c-RET), a proto-oncogene that encodes a receptor tyrosine kinase . It has been found to be particularly effective in inhibiting the growth of cancer cells with RET mutations .
Non-Small Cell Lung Cancer (NSCLC)
BLU-667 has been shown to effectively inhibit NSCLC driven by various RET mutations and fusions . This makes it a promising candidate for the treatment of this type of cancer .
Thyroid Cancer
Similar to its effects on NSCLC, BLU-667 can also effectively inhibit thyroid cancer driven by various RET mutations and fusions . This suggests its potential as a therapeutic agent for thyroid cancer .
Selective Kinase Inhibition
In a kinase library containing 371 kinases, BLU-667 showed at least 100 times higher selectivity for RET than 96% of the kinases . This high selectivity makes it a valuable tool for studying RET signaling and related biological processes .
Drug Tolerance
BLU-667 has been shown to have good tolerance in in vivo experiments . This is an important factor in its potential as a therapeutic agent .
Antimicrobial Potential
While not directly related to the compound , it’s worth noting that compounds with similar structures, such as indole derivatives, have shown good antimicrobial potential . This suggests that further research could potentially uncover antimicrobial applications for this compound .
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been found to target specific enzymes or receptors, which play a crucial role in various biological processes .
Mode of Action
The exact mode of action of 3-fluoro-4-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide is not clearly stated in the search results. Typically, such compounds interact with their targets, leading to changes in the target’s function. This interaction can result in the inhibition or activation of the target, which can lead to various downstream effects .
Biochemical Pathways
These effects can include changes in cell signaling, gene expression, and metabolic processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
The effects of such compounds can range from changes in cell growth and proliferation to alterations in cell death pathways .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-fluoro-4-methoxy-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O3/c1-21-14-4-3-12(11-13(14)16)15(20)17-6-9-22-10-8-19-7-2-5-18-19/h2-5,7,11H,6,8-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJPFMPRQCSONJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCOCCN2C=CC=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.